molecular formula C18H15NO2 B12564789 2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 143741-67-7

2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12564789
CAS No.: 143741-67-7
M. Wt: 277.3 g/mol
InChI Key: DORKDNPQZDMUGX-UHFFFAOYSA-N
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Description

2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylbutenyl group attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process. One common method involves the reaction of isoindole-1,3-dione with 4-phenylbut-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylbutenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylbut-3-en-1-yl)isoindoline-1,3-dione
  • 2-(4-Phenylbut-3-en-1-yl)isoindoline-1,3-dione
  • 2-(4-Phenylbut-3-en-1-yl)isoindoline-1,3-dione

Uniqueness

2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione stands out due to its unique structural features and the presence of the phenylbutenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

143741-67-7

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-(4-phenylbut-3-enyl)isoindole-1,3-dione

InChI

InChI=1S/C18H15NO2/c20-17-15-11-4-5-12-16(15)18(21)19(17)13-7-6-10-14-8-2-1-3-9-14/h1-6,8-12H,7,13H2

InChI Key

DORKDNPQZDMUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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